4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane
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Overview
Description
4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a heterocyclic compound that contains a thiazepane ring, a piperidine moiety, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazepane intermediate.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-ylmethyl)phenylmethanamine hydrochloride
- 4-(Piperidin-1-ylsulfonyl)phenylboronic acid
- (4-Methyl-piperidin-1-yl)-p-tolyl-methanone
Uniqueness
4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is unique due to its combination of a thiazepane ring with a piperidine moiety and a methylsulfonyl group. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
4-methylsulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S2/c1-18(15,16)14-8-5-9-17-11-12(14)10-13-6-3-2-4-7-13/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFACFQAVLAOCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCSCC1CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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